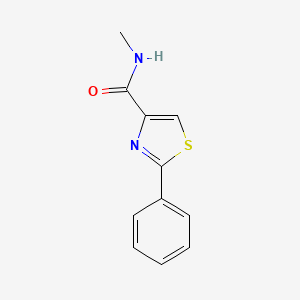

3-(aminomethyl)-N-methyloxolan-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of a compound is largely determined by its chemical formula and the arrangement of atoms. Without specific information on “3-(aminomethyl)-N-methyloxolan-3-amine”, it’s difficult to provide a detailed molecular structure analysis .Chemical Reactions Analysis

Amines, including aminomethyl groups, can undergo a variety of chemical reactions. For example, in the Hofmann elimination reaction, an amine is completely methylated by reaction with an excess amount of iodomethane to produce the corresponding quaternary ammonium salt .科学的研究の応用

Compound Synthesis

3-(Aminomethyl)-N-methyloxolan-3-amine: serves as a versatile reagent for synthesizing an array of compounds. Its core structure includes an electron-rich boron atom, which readily forms complexes with Lewis acids (such as amines or carboxylic acids). This property facilitates catalytic reactions, enabling efficient synthesis of heterocyclic compounds, peptides, and peptidomimetics .

Catalyst for Reactions

As an arylboronic acid, AMPBH plays a crucial role in Suzuki-Miyaura reactions. Specifically, it acts as an intermediate in these cross-coupling reactions, allowing the formation of carbon-carbon bonds. Researchers utilize AMPBH to promote amidation and esterification of carboxylic acids, making it an effective catalyst .

Ligand for Protein and Enzyme Studies

The boron atom within AMPBH exhibits a strong affinity for proteins and enzymes. Consequently, it serves as a ligand in studies aimed at elucidating protein structures and mechanisms. By binding to specific proteins, researchers gain insights into their functions, interactions, and potential therapeutic targets .

Drug Delivery Systems

Researchers have explored AMPBH-functionalized nanoparticles for drug delivery. These nanoparticles can encapsulate therapeutic agents and enhance their targeted delivery to specific tissues or cells. The boronic acid moiety allows reversible binding to glycoproteins on cell surfaces, facilitating controlled drug release .

Photoacoustic Imaging

In situ monitoring of nanovehicles within cells is crucial for drug delivery optimization. Phenylboronate-linked RGD-dextran/purpurin 18 conjugates, containing AMPBH, have been used for photoacoustic imaging. These conjugates enable real-time visualization of structural changes in nanovehicles, aiding drug delivery research .

Proteasome Inhibitors

Recent studies have identified highly selective inhibitors of the human constitutive proteasome beta 5c chymotryptic subunit. AMPBH derivatives have shown promise in this context, potentially contributing to the development of novel proteasome inhibitors for cancer therapy .

作用機序

Safety and Hazards

将来の方向性

The future directions of research on a compound depend on its potential applications and the current state of knowledge. For example, aminomethyl compounds have been incorporated into perovskite solar cells, suggesting potential future directions for improving the performance and device stability of these cells .

特性

IUPAC Name |

3-(aminomethyl)-N-methyloxolan-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-8-6(4-7)2-3-9-5-6/h8H,2-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZHVWVUMUJZBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CCOC1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2833164.png)

![4-[[1-[(2-chlorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2833166.png)

![4-[2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2833167.png)

![3-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2833171.png)

![1-(3-Methylbenzyl)-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2833177.png)

![1-(3,4-Dimethylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2833178.png)